![molecular formula C22H24N6O4S B2805585 4-(2-((2-Cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide CAS No. 872620-06-9](/img/structure/B2805585.png)
4-(2-((2-Cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide
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Description
The compound “4-(2-((2-Cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide” is a complex organic molecule . It contains a cyclopentyl group, a dimethyl group, a dioxo group, and a tetrahydropyrimido group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a cyclopentyl group, a dimethyl group, a dioxo group, and a tetrahydropyrimido group . The average mass of the molecule is approximately 407.487 Da .Scientific Research Applications
The pyridopyrimidine moiety, found in various drugs, has garnered significant interest due to its biological potential. Depending on the nitrogen atom’s position in the pyridine ring, we encounter four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings. These structures are essential building blocks for drug development . Let’s explore the applications of our compound within this context.
Anticancer Activity: Pyridopyrimidines have demonstrated promising anticancer properties. Researchers have investigated their effects on cell proliferation, apoptosis, and cell cycle regulation. Notably, compounds like palbociclib (used in breast cancer treatment) and dilmapimod (with potential activity against rheumatoid arthritis) fall into this category .
Anti-Inflammatory Potential: The thioacetamido group in our compound suggests anti-inflammatory activity. By modulating inflammatory pathways, pyridopyrimidines may contribute to managing conditions like arthritis, inflammatory bowel disease, and autoimmune disorders.
Antiviral Applications: Given the structural diversity of pyridopyrimidines, they have been explored as potential antiviral agents. Researchers have investigated their efficacy against RNA viruses, including influenza and hepatitis C.
Kinase Inhibitors: Pyridopyrimidines often act as kinase inhibitors, targeting specific enzymes involved in cellular signaling pathways. These compounds play a crucial role in cancer therapy and other diseases where dysregulated kinases drive pathological processes.
Cardiovascular Effects: Some pyridopyrimidines exhibit vasodilatory effects, making them relevant for cardiovascular research. By influencing blood vessel tone, they may impact hypertension and related conditions.
Antibacterial Properties: Researchers have explored pyridopyrimidines as potential antibacterial agents. Their mode of action may involve disrupting bacterial DNA replication or other essential processes.
Neurological Disorders: The central nervous system is another area of interest. Pyridopyrimidines could modulate neurotransmitter receptors or affect neuronal function, potentially aiding in neurodegenerative disease management.
Other Applications: Beyond the mentioned fields, pyridopyrimidines have been investigated for their potential in metabolic disorders, wound healing, and more. Their versatility continues to inspire research across diverse disciplines.
Synthetic Routes
The synthesis of pyridopyrimidines involves various methods, including cyclization reactions. For our compound, the synthetic route includes the formation of the pyridopyrimidine core, followed by functional group modifications . The exact steps depend on the specific derivative and desired properties.
Campos, J. F., Besson, T., & Berteina-Raboin, S. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido [2,3-d], [3,2-d], [3,4-d], and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. DOI: 10.3390/ph15030352 Synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrido[3,2-d]pyrimidin-7-one derivatives. (2021). Chemistry of Heterocyclic Compounds, 57(7), 1007–1012. DOI: 10.1007/s10593-021-02982-8
properties
IUPAC Name |
4-[[2-(7-cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O4S/c1-27-19-16(21(31)28(2)22(27)32)20(26-18(25-19)13-5-3-4-6-13)33-11-15(29)24-14-9-7-12(8-10-14)17(23)30/h7-10,13H,3-6,11H2,1-2H3,(H2,23,30)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUOWFDPJKTPSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3CCCC3)SCC(=O)NC4=CC=C(C=C4)C(=O)N)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-((2-Cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide |
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